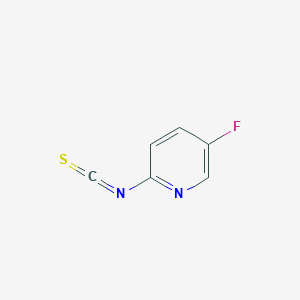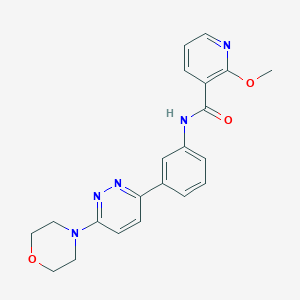
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is a complex organic compound. It's characterized by the presence of both furan and 1,2,4-oxadiazole rings, making it a topic of interest in various fields of scientific research due to its potential biological activities.
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives have been known to interact with various targets or receptors in the body . They act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be elucidated. Furan derivatives have been known to influence a variety of pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules . This is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
Environmental factors that influence the compound’s action, efficacy, and stability are yet to be determined. It is known that the reactivity of furan, a 5-membered heterocyclic compound, makes it the most reactive of all the 5-membered heterocyclic compounds . This could potentially influence the compound’s action and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of 3-(furan-2-yl)-1,2,4-oxadiazole. This can be achieved via a cyclization reaction between furan-2-carbohydrazide and a nitrile oxide. Following that, the compound is then subjected to further reactions to introduce the carboxamide group.
Typical reaction conditions:
Solvent: Dimethylformamide (DMF)
Catalyst: 1,2,4-oxadiazole is formed using copper (I) chloride (CuCl) as a catalyst.
Temperature: Generally, around 100-120°C for the cyclization step.
Industrial Production Methods
Given its complexity, industrial production may involve multi-step synthesis in batch reactors, with careful control over reaction conditions to maximize yield and purity. The methods may include continuous flow chemistry to enhance scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide can undergo several chemical reactions, including:
Oxidation: The furan ring is susceptible to oxidation under strong oxidizing conditions, forming corresponding diketones.
Reduction: The compound can be reduced at the amide bond under specific conditions, typically using hydrogenation.
Substitution: The 1,2,4-oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium/carbon (Pd/C) catalyst.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).
Major Products Formed from These Reactions
Oxidation of the furan ring leads to formation of diketones.
Reduction can yield primary amines.
Substitution products depend on the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide finds diverse applications:
Chemistry: : Utilized in the synthesis of more complex heterocyclic compounds.
Biology: : Investigated for antimicrobial and antifungal properties.
Medicine: : Potential use in drug development due to its biological activity.
Industry: : Possible applications in the synthesis of advanced materials and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(phenyl)-furan-2-carboxamide: : Lacks the 1,2,4-oxadiazole ring.
N-(furan-2-yl)-1,2,4-oxadiazole-5-carboxamide: : Simplified structure, missing one furan ring.
Uniqueness
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide's unique combination of furan and 1,2,4-oxadiazole rings endows it with distinct chemical reactivity and biological activity, setting it apart from structurally similar compounds.
Eigenschaften
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-18(15-8-4-10-24-15)19-13-6-2-1-5-12(13)11-16-20-17(21-25-16)14-7-3-9-23-14/h1-10H,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVDWVVTOKTGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide](/img/structure/B2912323.png)
![8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912324.png)

![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2912330.png)
![Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912331.png)
![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B2912333.png)
![5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2912334.png)

![1-(3-Fluoro-5-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2912337.png)


methylamine hydrochloride](/img/structure/B2912340.png)
